1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
Brand Name:
Vulcanchem
CAS No.:
117932-48-6
VCID:
VC20848857
InChI:
InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18)
SMILES:
C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N
Molecular Formula:
C15H12ClN3O
Molecular Weight:
285.73 g/mol
1-Benzoyl-7-chloro-1,2-dihydro-3-aminoquinoxaline
CAS No.: 117932-48-6
Cat. No.: VC20848857
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117932-48-6 |
|---|---|
| Molecular Formula | C15H12ClN3O |
| Molecular Weight | 285.73 g/mol |
| IUPAC Name | (3-amino-7-chloro-2H-quinoxalin-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C15H12ClN3O/c16-11-6-7-12-13(8-11)19(9-14(17)18-12)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18) |
| Standard InChI Key | XEHRUGQPRXFJSG-UHFFFAOYSA-N |
| SMILES | C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N |
| Canonical SMILES | C1C(=NC2=C(N1C(=O)C3=CC=CC=C3)C=C(C=C2)Cl)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator